Technical Guide: Physicochemical Properties & Applications of 2-(1H-Imidazol-1-yl)ethanamine
Technical Guide: Physicochemical Properties & Applications of 2-(1H-Imidazol-1-yl)ethanamine
[1]
Executive Summary
2-(1H-Imidazol-1-yl)ethanamine (CAS 5036-48-6), frequently referred to as 1-(2-aminoethyl)imidazole, represents a critical structural isomer of histamine. Unlike histamine, where the ethylamine chain is attached to the carbon backbone (C4/C5), this molecule features the ethylamine chain attached directly to the pyrrole-type nitrogen (N1).[1]
This structural distinction "locks" the tautomeric state of the imidazole ring, fundamentally altering its basicity, coordination chemistry, and pharmacological profile. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and utility as a bidentate ligand in coordination chemistry and epoxy curing systems.
Molecular Architecture & Isomerism
To understand the reactivity of 2-(1H-Imidazol-1-yl)ethanamine, one must contrast it with its biological isomer, Histamine.
Structural Analysis
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Histamine: The ethylamine group is on a carbon atom. The imidazole ring protons can migrate between N1 and N3 (tautomerism), allowing the ring to act as both a hydrogen bond donor and acceptor dynamically.
-
2-(1H-Imidazol-1-yl)ethanamine: The ethylamine group is covalently bonded to N1. This substitution abolishes tautomerism. N1 is permanently substituted, leaving N3 as the sole proton acceptor site on the ring.
Visualization of Isomerism
The following diagram illustrates the structural divergence and the "locking" mechanism of the N-substituted isomer.
Figure 1: Structural comparison highlighting the loss of tautomeric mobility in the N-substituted isomer.[1]
Physicochemical Specifications
The following data aggregates experimental and predicted values. The dual-basic nature of the molecule (primary amine + imidazole N3) is its defining characteristic.[1]
Table 1: Core Physicochemical Parameters[3]
| Property | Value | Context/Notes |
| CAS Number | 5036-48-6 | |
| Molecular Formula | C₅H₉N₃ | MW: 111.15 g/mol |
| Physical State | Liquid | Clear, colorless to pale yellow |
| Boiling Point | 296 °C (atm) | Often distilled at ~135-140 °C (10 mmHg) to prevent degradation [1].[2][3] |
| Density | 1.049 g/mL | At 25 °C |
| Refractive Index | ||
| LogP (Octanol/Water) | -0.57 | Highly hydrophilic; miscible with water.[1][2] |
| pKa₁ (Imidazole N3) | 6.5 – 6.8 | Less basic than pure imidazole (6.[1]95) due to inductive effect of the ethylamine chain. |
| pKa₂ (Primary Amine) | 9.08 ± 0.10 | Typical primary aliphatic amine basicity [2].[1] |
| Solubility | Miscible | Water, Ethanol, Methanol, DMSO. |
Spectral Signature (Validation)
For researchers synthesizing this compound, the NMR signature is distinct:
-
¹H NMR (CDCl₃): The N-CH₂ and CH₂-NH₂ protons appear as two distinct triplets (approx.[1]
3.9 ppm and 2.9 ppm, respectively). The imidazole ring protons appear as three distinct singlets/multiplets (unlike histamine where tautomerism can broaden peaks).[1]
Synthetic Protocol & Purification
Causality: Direct alkylation of imidazole is the most efficient route. However, the use of a base is required to deprotonate the imidazole N1, making it a nucleophile that attacks the 2-chloroethylamine.
Reaction Workflow
Reagents: Imidazole, 2-Chloroethylamine hydrochloride, Sodium Hydroxide (NaOH), Tetrabutylammonium hydrogensulfate (TBAB - Phase Transfer Catalyst).[1] Solvent: Acetonitrile (ACN) or Toluene.[1]
Figure 2: Phase-transfer catalyzed synthesis of 1-(2-aminoethyl)imidazole.
Protocol Details [3]
-
Activation: Dissolve Imidazole (1 eq) and NaOH (3-4 eq) in Acetonitrile. Add catalytic TBAB (0.05 eq).[1] Stir for 30 mins to generate the imidazolide anion.
-
Addition: Add 2-Chloroethylamine hydrochloride (1.1 eq).
-
Reflux: Heat to reflux for 12–24 hours. The mixture will become cloudy as NaCl precipitates.
-
Isolation: Filter off the inorganic salts. Evaporate the solvent to yield a crude oil.
-
Purification: Distill under reduced pressure. The product is hygroscopic; store under inert gas (Ar/N₂).[1]
Reactivity & Coordination Chemistry[6]
The molecule acts as a bidentate ligand (N,N-donor).[1] The "bite angle" formed by the two carbons in the ethyl chain allows for the formation of stable 6-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Ni²⁺).
Chelation Mechanism
Unlike monodentate imidazole, 2-(1H-Imidazol-1-yl)ethanamine utilizes the primary amine for the initial electrostatic attraction/binding, followed by the coordination of the imidazole N3.
-
Epoxy Curing: In polymer science, this molecule is a "latent" hardener. The primary amine reacts rapidly with epoxide rings, while the imidazole ring catalyzes the etherification of hydroxyl groups, increasing cross-link density and thermal resistance (Tg) [4].
Figure 3: Bidentate coordination mode forming a stable chelate complex with a metal center.[1]
Biological Context & Safety
Pharmacological Profile
While an isomer of histamine, 2-(1H-Imidazol-1-yl)ethanamine exhibits significantly altered pharmacology:
-
Receptor Selectivity: It shows weak to negligible activity at H1 and H2 receptors compared to histamine. However, derivatives of this scaffold are investigated as H3 receptor agonists/antagonists [5].
-
Metabolic Stability: The N-substitution prevents degradation by Histamine N-Methyltransferase (HNMT), potentially altering its half-life in biological systems compared to endogenous histamine.
Safety & Handling (GHS)[2]
-
Corrosivity: Like most low-molecular-weight amines, it is corrosive to skin and eyes (Skin Corr. 1B).
-
Sensitization: Potential skin sensitizer.
-
Storage: Hygroscopic. Store in a desiccator or under nitrogen.
References
-
ChemicalBook. (2023).[1] Physicochemical properties of 2-(1H-Imidazol-1-yl)ethanamine (CAS 5036-48-6).Link[1]
-
BenchChem. (2025).[4][1] Predicted Physicochemical Properties and pKa values.Link[1]
-
Santa Cruz Biotechnology. (2023).[1] Synthesis and Reagent Data for CAS 5739-10-6.[5]Link[1]
-
PubChem. (2023).[1] Compound Summary: 2-(1H-imidazol-1-yl)ethanamine.[5][6][7] National Library of Medicine. Link[1]
-
ACS Medicinal Chemistry. (2003). Cyclopropane-Based Conformational Restriction of Histamine: H3 Receptor Selectivity.[8]Link[1]
Sources
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- 6. 2-(1H-Imidazol-1-yl)ethanamine | CAS 5739-10-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
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